molecular formula C17H12O5 B11836881 2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid CAS No. 66848-80-4

2-(3-Methoxyphenyl)-4-oxo-4H-1-benzopyran-6-carboxylic acid

Cat. No.: B11836881
CAS No.: 66848-80-4
M. Wt: 296.27 g/mol
InChI Key: ZHOGIERKNLHQAU-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-oxo-4H-chromene-6-carboxylic acid is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxyphenyl group, a chromene core, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4-oxo-4H-chromene-6-carboxylic acid typically involves the condensation of 3-methoxybenzaldehyde with a suitable chromene precursor under acidic or basic conditions. One common method is the Knoevenagel condensation, where 3-methoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction mixture is then heated to facilitate the formation of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reaction would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4-oxo-4H-chromene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-4-oxo-4H-chromene-6-carboxylic acid.

    Reduction: Formation of 2-(3-Methoxyphenyl)-4-hydroxy-4H-chromene-6-carboxylic acid.

    Substitution: Formation of various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-4-oxo-4H-chromene-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Used in the development of new materials with specific properties, such as UV absorbers and flame retardants.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4-oxo-4H-chromene-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxyphenyl)-4-oxo-4H-chromene-6-carboxylic acid
  • 2-(3-Methoxyphenyl)-4-hydroxy-4H-chromene-6-carboxylic acid
  • 2-(3-Methoxyphenyl)-4-oxo-4H-chromene-6-sulfonic acid

Uniqueness

2-(3-Methoxyphenyl)-4-oxo-4H-chromene-6-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its methoxy group provides additional stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

66848-80-4

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-oxochromene-6-carboxylic acid

InChI

InChI=1S/C17H12O5/c1-21-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17(19)20)5-6-15(13)22-16/h2-9H,1H3,(H,19,20)

InChI Key

ZHOGIERKNLHQAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C(=O)O

Origin of Product

United States

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